molecular formula C9H8FN B1343691 4-Fluoro-6-methyl-1H-indole CAS No. 885522-13-4

4-Fluoro-6-methyl-1H-indole

Cat. No. B1343691
M. Wt: 149.16 g/mol
InChI Key: NKHBDLUXWLINSD-UHFFFAOYSA-N
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Description

“4-Fluoro-6-methyl-1H-indole” is an indole derivative . Indole derivatives are known to possess various biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

Indole derivatives can be synthesized using a variety of methods. One such method involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .


Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been reported to undergo various chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is the preparation of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-6-methyl-1H-indole” can vary. For instance, Methyl 6-fluoro-1H-indole-4-carboxylate, a related compound, is a solid at room temperature .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

4-Fluoro-6-methyl-1H-indole and its derivatives have been studied for their catalytic activities in the synthesis of complex organic compounds. For instance, nickel ferrite nanoparticles have been used to synthesize 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which demonstrate significant anti-oxidant and anti-microbial activities (Rao et al., 2019).

Role in HIV Treatment Research

4-Fluoro-6-methyl-1H-indole derivatives have also been explored in the context of HIV treatment. A specific compound, BMS-378806, which includes a 4-fluoro derivative, has shown potential in interfering with HIV surface protein gp120 interactions with the CD4 receptor, which is a critical step in HIV infection. This highlights the potential use of these compounds in developing new treatments for HIV (Wang et al., 2003).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives of 4-Fluoro-6-methyl-1H-indole to assess their biological activities. For example, compounds synthesized using clayzic catalysts have been shown to exhibit excellent anti-inflammatory, antioxidant, and antimicrobial activities, indicating their potential use in medical treatments (Sravanthi et al., 2015).

Photophysical Studies and Fluorescent Probes

4-Fluoro-6-methyl-1H-indole derivatives have been investigated for their photophysical properties. Ester-derivatized indoles, for instance, have been studied as potential fluorescent probes for biological applications, due to their ability to emit light at specific wavelengths and their interactions with various environments, including proteins (Huang et al., 2018).

Fungicide Discovery

Research into the fungicidal properties of 2-arylindoles, a subset of indole derivatives, has shown that compounds like 4-fluoro-2-phenyl-1H-indole exhibit broad-spectrum fungicidal activities, suggesting their potential as a new class of fungicides (Huo et al., 2022).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

4-fluoro-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHBDLUXWLINSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646501
Record name 4-Fluoro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-methyl-1H-indole

CAS RN

885522-13-4
Record name 4-Fluoro-6-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Zhang, X Zhang, J Zhu, A Turpoff… - Journal of Medicinal …, 2014 - ACS Publications
A novel, potent, and orally bioavailable inhibitor of hepatitis C RNA replication targeting NS4B, compound 4t (PTC725), has been identified through chemical optimization of the 6-(indol-…
Number of citations: 52 pubs.acs.org

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